

An In-depth Technical Guide to Morpholine Salicylate (CAS 147-90-0)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Morpholine salicylate*

Cat. No.: B095045

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholine salicylate (CAS 147-90-0) is an organic salt formed from the acid-base reaction between salicylic acid and morpholine.^[1] It is classified as a nonsteroidal anti-inflammatory drug (NSAID) and belongs to the salicylate family of compounds.^{[1][2]} This document provides a comprehensive technical overview of **morpholine salicylate**, including its chemical and physical properties, synthesis methodologies, pharmacological actions, and available safety data. The information is intended to serve as a valuable resource for professionals in research and drug development.

Physicochemical Properties

Morpholine salicylate is a white crystalline solid.^[3] It is soluble in water, alcohols, ethyl acetate, acetone, benzene, and chloroform, and nearly insoluble in toluene, xylene, petroleum ether, and diethyl ether.^[4] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **Morpholine Salicylate**

Property	Value	Reference
CAS Number	147-90-0	[1] [2] [3] [5]
Molecular Formula	C ₁₁ H ₁₅ NO ₄	[1] [2] [3] [5]
Molecular Weight	225.24 g/mol	[1] [3] [5]
IUPAC Name	2-hydroxybenzoic acid;morpholine	[5]
Synonyms	Morpholinium salicylate, Retarcyl, Deposal, Depot-Salicyl	[1] [3] [5]
Melting Point	110-111 °C	[1] [3]
Boiling Point	366.75 °C (rough estimate)	[3]
Flash Point	35.6 °C	[3]
Density	1.2102 g/cm ³ (rough estimate)	[3]
ATC Code	N02BA08	[1] [2] [5]

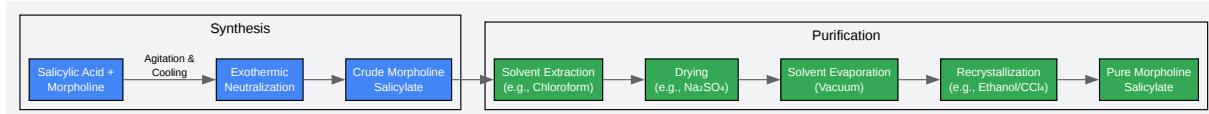
Synthesis of Morpholine Salicylate

The primary method for synthesizing **morpholine salicylate** is through a direct acid-base neutralization reaction between morpholine and salicylic acid.[\[1\]](#) Alternative methods such as salt metathesis have also been described.[\[1\]](#)

Experimental Protocol: Direct Acid-Base Neutralization

This method involves the direct reaction of equimolecular quantities of salicylic acid and morpholine.[\[1\]](#)

Materials:


- Salicylic Acid (C₇H₆O₃)
- Morpholine (C₄H₉NO)

- Reaction vessel with agitation and cooling capabilities
- Organic solvent (e.g., chloroform) for extraction
- Drying agent (e.g., sodium sulphate)
- Solvents for recrystallization (e.g., ethyl alcohol and carbon tetrachloride)

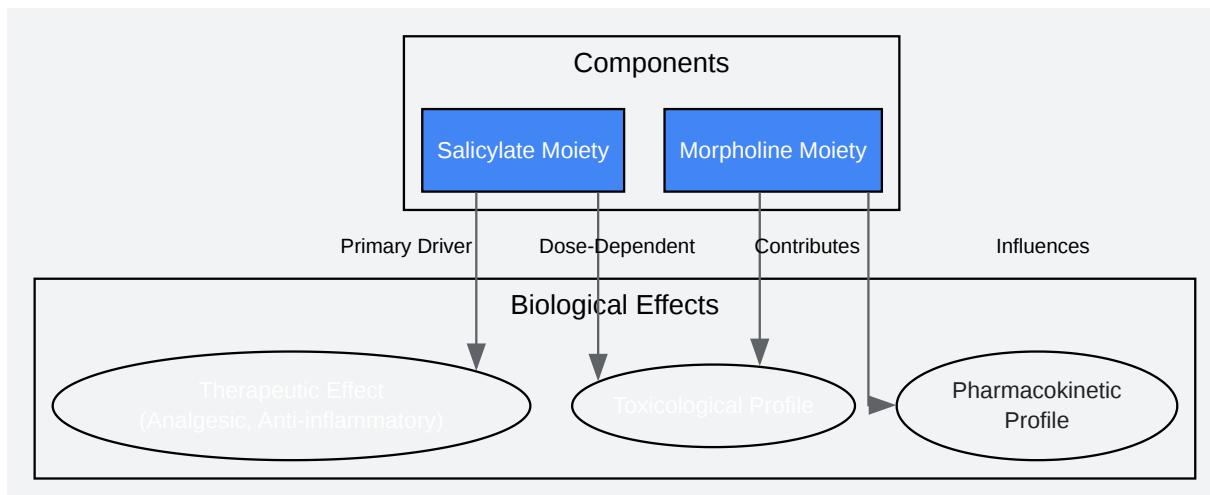
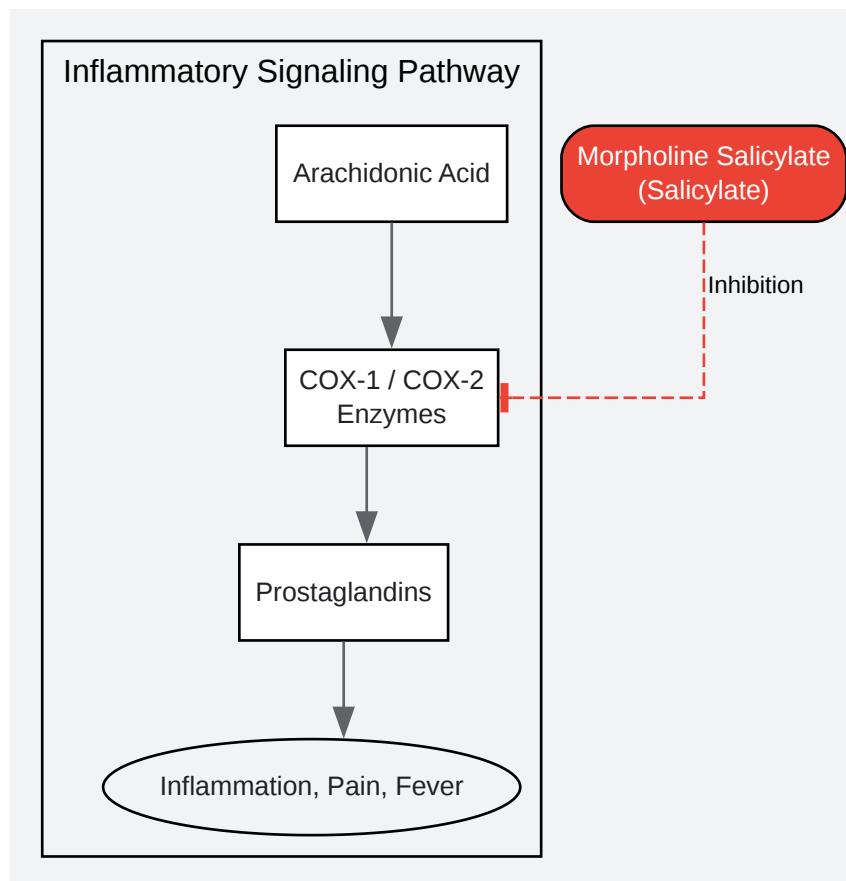
Procedure:

- Carefully measure equimolecular quantities of salicylic acid and morpholine. A typical ratio is 138 parts by weight of salicylic acid to 87 parts by weight of morpholine.[\[1\]](#)
- In a suitable reaction vessel, gradually add the salicylic acid to the morpholine with constant agitation.
- The reaction is exothermic; therefore, maintain cooling to control the temperature and prevent product degradation and impurity formation.[\[1\]](#) Inadequate cooling can result in a yellowish, impure product with a lower melting point.[\[1\]](#)
- For reactions conducted in an aqueous medium, perform an extraction using an organic solvent that is immiscible with water, such as chloroform.[\[1\]](#)
- Separate the organic layer containing the dissolved **morpholine salicylate**.
- Dry the organic layer over a suitable drying agent like sodium sulphate.[\[1\]](#)
- Remove the solvent, typically under vacuum, to yield the crude product.[\[1\]](#)
- For further purification, recrystallize the product from a mixture of ethyl alcohol and carbon tetrachloride to obtain a highly pure product with a sharp melting point of 110–111°C.[\[1\]](#)

Experimental Workflow: Synthesis and Purification

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of **morpholine salicylate**.



Pharmacology and Mechanism of Action

As a salicylate derivative, **morpholine salicylate** functions as a nonsteroidal anti-inflammatory drug (NSAID).^{[1][2]} The pharmacological activity is primarily attributed to the salicylate moiety.

Mechanism of Action

The primary mechanism of action for salicylates is the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2).^{[3][6]} This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.^[3] The morpholine component is a common pharmacophore in medicinal chemistry, known to influence pharmacokinetic properties and biological activity.^{[1][7]} However, the specific contribution of the morpholine moiety to the mechanism of action of **morpholine salicylate** requires further investigation.^[1]

Signaling Pathway of Salicylate Action

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Morpholine Salicylate|CAS 147-90-0|RUO [benchchem.com]
- 2. Morpholine salicylate - Wikipedia [en.wikipedia.org]
- 3. lookchem.com [lookchem.com]
- 4. api.pageplace.de [api.pageplace.de]
- 5. Morpholine salicylate | C11H15NO4 | CID 120183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. litfl.com [litfl.com]
- 7. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Morpholine Salicylate (CAS 147-90-0)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b095045#morpholine-salicylate-cas-number-147-90-0>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com